molecular formula C14H19N5 B15116072 6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine

6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine

Cat. No.: B15116072
M. Wt: 257.33 g/mol
InChI Key: YYOZTEGLEUSLBQ-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine is a compound that falls under the category of substituted pyrimidin-4-amines.

Preparation Methods

The preparation of 6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine involves several synthetic routes. One common method includes the reaction of a pyrazole derivative with a pyrimidine derivative under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the target disease .

Comparison with Similar Compounds

6-(1H-pyrazol-1-yl)-N-[(1r,4r)-4-methylcyclohexyl]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C14H19N5/c1-11-3-5-12(6-4-11)18-13-9-14(16-10-15-13)19-8-2-7-17-19/h2,7-12H,3-6H2,1H3,(H,15,16,18)

InChI Key

YYOZTEGLEUSLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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